molecular formula C13H9ClN4O3S B11067131 N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11067131
M. Wt: 336.75 g/mol
InChI Key: NMLYOTPBHKRPEF-UHFFFAOYSA-N
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Description

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetamido group, an oxadiazole ring, a chloro-substituted benzothiophene, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate nitrile oxide under controlled conditions.

    Introduction of the Acetamido Group: The acetamido group can be introduced by acetylation of an amine precursor.

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Chlorination: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The final coupling of the oxadiazole and benzothiophene moieties can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Large-scale synthesis would require careful control of reaction conditions, purification steps, and waste management to ensure compliance with environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide stands out due to the presence of the chloro-substituted benzothiophene ring, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity compared to similar compounds.

Properties

Molecular Formula

C13H9ClN4O3S

Molecular Weight

336.75 g/mol

IUPAC Name

N-(4-acetamido-1,2,5-oxadiazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C13H9ClN4O3S/c1-6(19)15-11-12(18-21-17-11)16-13(20)10-9(14)7-4-2-3-5-8(7)22-10/h2-5H,1H3,(H,15,17,19)(H,16,18,20)

InChI Key

NMLYOTPBHKRPEF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NON=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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